4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile
CAS No.: 2640968-97-2
Cat. No.: VC11858970
Molecular Formula: C19H19ClFN3O
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640968-97-2 |
|---|---|
| Molecular Formula | C19H19ClFN3O |
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | 4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile |
| Standard InChI | InChI=1S/C19H19ClFN3O/c20-17-11-23-6-3-19(17)25-13-14-4-7-24(8-5-14)12-16-2-1-15(10-22)9-18(16)21/h1-3,6,9,11,14H,4-5,7-8,12-13H2 |
| Standard InChI Key | AKVQLJRNHQMESW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=C(C=C(C=C3)C#N)F |
| Canonical SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=C(C=C(C=C3)C#N)F |
Introduction
Structural Features
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Fluorobenzonitrile Core: This part of the molecule contributes to its chemical reactivity and potential biological activity. Fluorine substitution can enhance the compound's stability and interaction with biological targets.
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Piperidine Ring: A common motif in many drugs, piperidine rings are known for their versatility in medicinal chemistry, contributing to a wide range of biological activities.
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Chloropyridine Moiety: The presence of a chloropyridine group can enhance the compound's ability to interact with specific biological targets, potentially increasing its therapeutic efficacy.
Synthesis and Chemical Behavior
The synthesis of compounds with similar structures often involves multiple steps, including nucleophilic substitution reactions and the formation of heterocyclic rings. For 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile, the synthesis might involve the reaction of a fluorobenzonitrile derivative with a piperidine intermediate modified with a chloropyridine group.
Potential Biological Activities
Compounds with similar structures, such as those containing quinazoline or benzoxazole cores, exhibit a range of biological activities, including anticancer, antibacterial, and antimalarial effects. The specific combination of functional groups in 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile may confer unique interactions with biological targets, potentially leading to targeted therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloroquinazoline | Chlorine substitution at position 7 | Anticancer activity |
| 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole | Benzoxazole core with chloropyridine moiety | Potential for various biological activities |
| 4-Anilinoquinazoline | Aniline substitution at position 4 | Tyrosine kinase inhibition |
Future Research Directions
Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile. This could involve interaction studies to determine its binding affinity and inhibitory effects on target proteins, as well as in vitro and in vivo experiments to assess its efficacy and safety.
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